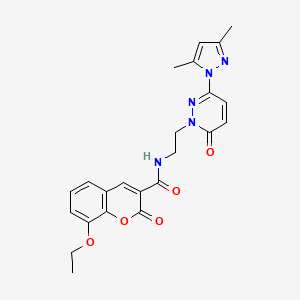

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

説明

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a structurally complex heterocyclic compound featuring a pyridazinone core, a coumarin moiety, and a dimethylpyrazole substituent. The ethoxy group on the coumarin scaffold may enhance lipophilicity, while the pyridazinone and pyrazole motifs could contribute to hydrogen bonding and π-π stacking interactions, critical for binding affinity.

特性

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5/c1-4-32-18-7-5-6-16-13-17(23(31)33-21(16)18)22(30)24-10-11-27-20(29)9-8-19(26-27)28-15(3)12-14(2)25-28/h5-9,12-13H,4,10-11H2,1-3H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHDVGCHJYOIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The compound can be synthesized through a multi-step process involving the combination of various chemical precursors. The synthesis typically begins with 3,5-dimethyl-1H-pyrazole, which is reacted with 6-oxopyridazine derivatives in the presence of appropriate solvents and catalysts to yield the desired chromene structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related pyrazole derivative showed cytotoxic activity against liver and lung carcinoma cell lines with IC50 values of 5.35 μM and 8.74 μM, respectively . These values indicate potent activity compared to standard chemotherapeutic agents like Cisplatin, which has IC50 values of 3.78 μM and 6.39 μM against the same cell lines .

The mechanisms through which this compound exerts its biological effects may involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For example, compounds containing pyrazole rings are known to interact with various protein kinases and may induce apoptosis in cancer cells by disrupting critical signaling pathways .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several synthesized pyrazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide exhibited promising anticancer activity while maintaining low toxicity toward normal cells .

- Selectivity : The selectivity of these compounds for cancer cells over normal cells was highlighted in research where derivatives demonstrated significant efficacy against tumor cells without adversely affecting normal fibroblast cells (MRC-5), suggesting a favorable therapeutic index .

Comparative Analysis of Biological Activities

類似化合物との比較

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key comparative data for analogues from and hypothetical properties of the target compound are summarized below:

- Melting Points: Chlorinated derivatives (3b, 3e) exhibit higher melting points (171–174°C) due to enhanced intermolecular forces. The target compound’s coumarin and pyridazinone systems may similarly elevate its melting point.

- Molecular Weight : The target compound’s larger framework (~495 g/mol) suggests reduced solubility compared to 3a–3p (403–437 g/mol), necessitating formulation optimization for bioavailability.

Bioactivity and Functional Insights

While lacks bioactivity data for 3a–3p , structural comparisons highlight key differences:

- Coumarin Moiety: The target compound’s coumarin unit (8-ethoxy-2-oxo-2H-chromene) is absent in 3a–3p.

- Pyridazinone vs. Pyrazole: Pyridazinones are associated with cardiovascular activity (e.g., PDE inhibition), whereas pyrazoles in 3a–3p may prioritize kinase or protease targeting.

Research Implications and Limitations

- Synthetic Challenges: The target compound’s multi-step synthesis (pyridazinone alkylation, coumarin carboxylation) likely reduces overall yield compared to simpler pyrazole derivatives in .

- Data Gaps : Experimental data for the target compound (e.g., IC50, solubility) are unavailable in the provided evidence, limiting direct pharmacological comparisons. Further studies should prioritize functional assays.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。